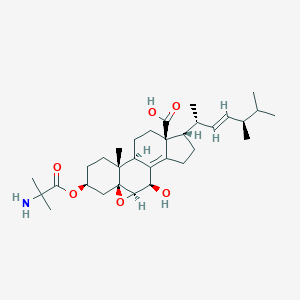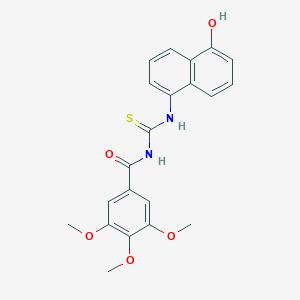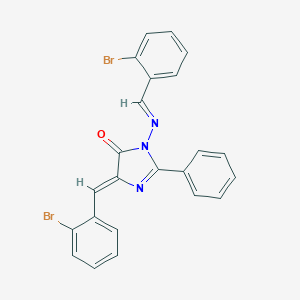
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide, also known as CMTM-8, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. The compound has been found to exhibit significant antitumor activity and has been shown to modulate the immune system, making it a promising candidate for cancer immunotherapy.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide involves the inhibition of several signaling pathways that are involved in tumor growth and immune system modulation. The compound has been shown to inhibit the activity of STAT3, a transcription factor that is involved in the growth and survival of cancer cells. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, the compound has been shown to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has been shown to exhibit significant biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has been shown to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells. The compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide is its ability to inhibit tumor growth and modulate the immune system. The compound has been shown to exhibit significant antitumor activity and has been shown to be effective in preclinical studies. However, one of the limitations of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide. One direction is to further investigate the mechanism of action of the compound and its effects on different signaling pathways. Another direction is to test the compound in clinical trials to determine its safety and efficacy in humans. In addition, the compound could be further modified to improve its solubility and bioavailability. Finally, the compound could be tested in combination with other drugs to determine its potential for use in combination therapy.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide involves a multi-step process that has been described in detail in several research papers. The synthesis starts with the reaction of 5-chloro-2,1,3-benzothiadiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with a reducing agent to obtain the final product, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide. The purity of the compound is usually confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit significant antitumor activity and has been shown to modulate the immune system, making it a promising candidate for cancer immunotherapy. Several research papers have reported the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. The compound has been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Nom du produit |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C15H12ClN3O3S |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-21-9-5-8(6-10(7-9)22-2)15(20)17-13-11(16)3-4-12-14(13)19-23-18-12/h3-7H,1-2H3,(H,17,20) |
Clé InChI |
HSBYJZRBOCQPFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)


![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)